molecular formula C6H9N B1345603 5-Hexenenitrile CAS No. 5048-19-1

5-Hexenenitrile

Cat. No. B1345603
Key on ui cas rn: 5048-19-1
M. Wt: 95.14 g/mol
InChI Key: UNAQSRLBVVDYGP-UHFFFAOYSA-N
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Patent
US04904812

Procedure details

The reaction of epsilon-caprolactone with ammonia in the gas phase over alumina gives 22% of hex-1-ene-6-nitrile and 24% of epsilon-hydroxycapronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])O[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:9]>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]#[N:9].[OH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
OCCCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04904812

Procedure details

The reaction of epsilon-caprolactone with ammonia in the gas phase over alumina gives 22% of hex-1-ene-6-nitrile and 24% of epsilon-hydroxycapronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])O[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:9]>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]#[N:9].[OH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
OCCCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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